molecular formula C30H39N7O11 B14266639 H-Pro-Ser-Hyp-Gly-Asp-Trp-OH

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH

Cat. No.: B14266639
M. Wt: 673.7 g/mol
InChI Key: VMBYGYPUDBQRRF-KGJIALSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH is a hexapeptide composed of the amino acids proline, serine, hydroxyproline, glycine, aspartic acid, and tryptophan. This compound is known for its potent inhibitory effects on platelet aggregation, making it a significant molecule in the study of blood clotting and related disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Ser-Hyp-Gly-Asp-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale purification systems ensures the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in inhibiting platelet aggregation and its potential therapeutic applications in preventing blood clots.

    Medicine: Explored for its potential use in treating cardiovascular diseases and other conditions related to blood clotting.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH exerts its effects by inhibiting the binding of fibrinogen to activated human platelets. This inhibition occurs in a dose-dependent manner, with an IC₅₀ value of 12 nM. The hexapeptide is significantly more potent than other inhibitors like GRGDS. The molecular targets include fibrinogen receptors on platelets, and the pathway involves blocking the interaction between fibrinogen and its receptors, thereby preventing platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Pro-Ser-Hyp-Gly-Asp-Trp-OH stands out due to its exceptional potency in inhibiting platelet aggregation. Its unique sequence and structure contribute to its high affinity for fibrinogen receptors, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C30H39N7O11

Molecular Weight

673.7 g/mol

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S,4R)-4-hydroxy-1-[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H39N7O11/c38-14-22(36-26(43)19-6-3-7-31-19)29(46)37-13-16(39)9-23(37)28(45)33-12-24(40)34-20(10-25(41)42)27(44)35-21(30(47)48)8-15-11-32-18-5-2-1-4-17(15)18/h1-2,4-5,11,16,19-23,31-32,38-39H,3,6-10,12-14H2,(H,33,45)(H,34,40)(H,35,44)(H,36,43)(H,41,42)(H,47,48)/t16-,19+,20+,21+,22+,23+/m1/s1

InChI Key

VMBYGYPUDBQRRF-KGJIALSRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)O

Origin of Product

United States

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